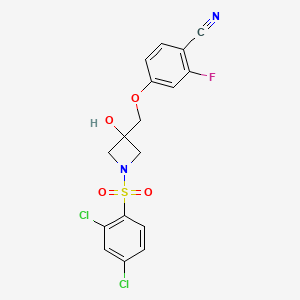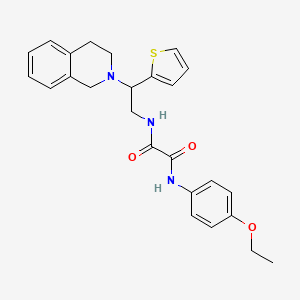
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide is a synthetic organic compound It's characterized by its unique structure, which combines elements from different chemical classes including isoquinoline, thiophene, and oxalamide moieties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide generally involves multiple steps:
Formation of the Isoquinoline Derivative: The initial step typically involves the formation of the 3,4-dihydroisoquinoline unit through a Pictet-Spengler reaction. This involves condensing a β-phenylethylamine with an aldehyde under acidic conditions.
Synthesis of the Thiophene Derivative: The thiophene moiety can be introduced via a Friedel-Crafts acylation reaction using thiophene and an acyl chloride.
Coupling Reaction: The isoquinoline and thiophene derivatives are then coupled through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride.
Oxalamide Formation: The final step involves the formation of the oxalamide bond by reacting the intermediate with oxalyl chloride and 4-ethoxyaniline under controlled conditions to ensure the formation of the desired amide bond.
Industrial Production Methods: On an industrial scale, the production may involve more efficient and scalable techniques:
Flow Chemistry: This method allows for continuous production, which is more scalable and often safer for reactions involving hazardous intermediates.
Catalysis: The use of catalysts can help in reducing reaction times and improving yields.
化学反应分析
Types of Reactions: The compound N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide can undergo several types of chemical reactions:
Oxidation: The thiophene and isoquinoline rings can be oxidized under strong oxidizing conditions.
Reduction: The nitro groups in the compound can be selectively reduced to amino groups using reducing agents like sodium borohydride.
Substitution: The ethoxy group in the oxalamide can undergo nucleophilic substitution reactions, especially with strong nucleophiles like amines or thiols.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Typical reducing agents are sodium borohydride and hydrogen in the presence of a palladium catalyst.
Substitution: These reactions might require bases like sodium hydride or potassium tert-butoxide to facilitate the formation of nucleophiles.
Oxidation: Leads to the formation of sulfoxides or sulfonic acids depending on the severity of the conditions.
Reduction: Results in the formation of primary or secondary amines.
Substitution: Produces a variety of derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Ligand Design: Due to its unique structure, it can be used in the design of ligands for coordination chemistry.
Material Science: Its derivatives might find uses in the development of new materials with specific electronic or optical properties.
Drug Development: The bioactive moieties in the compound make it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study the interaction of drugs with biological targets.
Catalysis: The compound and its derivatives might serve as catalysts or catalyst precursors in industrial processes.
Sensor Development: Its unique chemical properties can be exploited in the development of chemical sensors.
作用机制
The exact mechanism of action for this compound can vary depending on its application:
Molecular Targets:Enzymes: It may inhibit or activate enzymes by binding to their active sites.
Receptors: It can interact with specific receptors, altering their activity and thus affecting cellular signaling pathways.
Signal Transduction: By interacting with cell surface receptors, it can modulate intracellular signaling pathways.
Metabolic Pathways: It might influence metabolic pathways by inhibiting or enhancing the activity of key metabolic enzymes.
相似化合物的比较
When comparing this compound with others, its uniqueness can be highlighted:
Similar Compounds:N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-phenyl)oxalamide: A similar structure without the ethoxy group.
N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide: Incorporates a furan ring instead of thiophene.
The incorporation of both 3,4-dihydroisoquinoline and thiophene moieties in its structure.
The presence of the ethoxy group, which can influence its solubility and reactivity.
This compound stands out due to its unique combination of functional groups, making it a versatile molecule for various applications in scientific research and industry.
属性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N'-(4-ethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S/c1-2-31-21-11-9-20(10-12-21)27-25(30)24(29)26-16-22(23-8-5-15-32-23)28-14-13-18-6-3-4-7-19(18)17-28/h3-12,15,22H,2,13-14,16-17H2,1H3,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOWHXSYOXMGTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
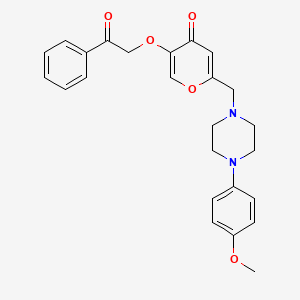
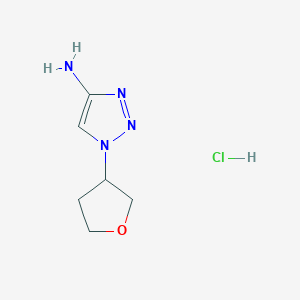
![3-butyl-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)

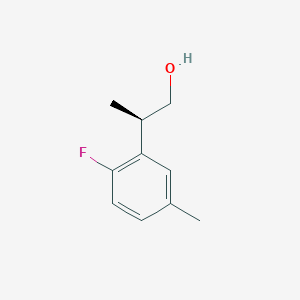
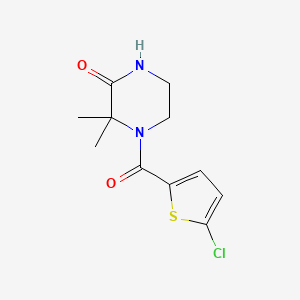
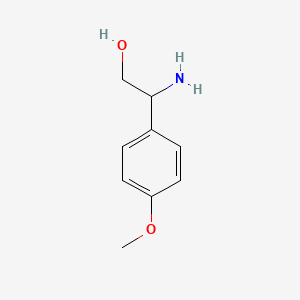
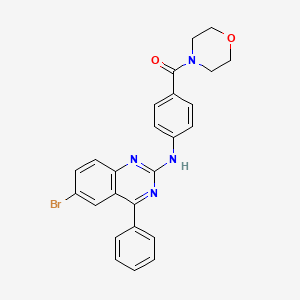
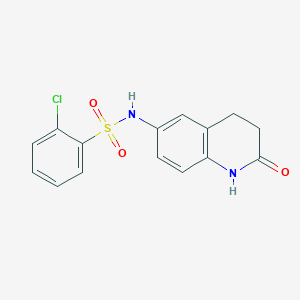
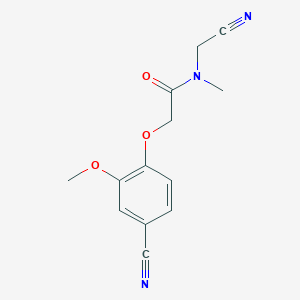
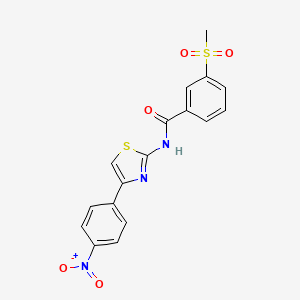
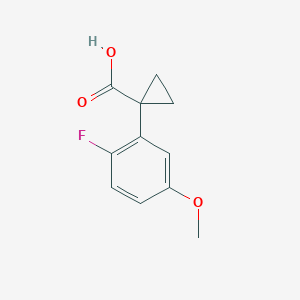
![N-[(3-chlorophenyl)(cyano)methyl]-2-(1,4-dithian-2-yl)acetamide](/img/structure/B2441989.png)
